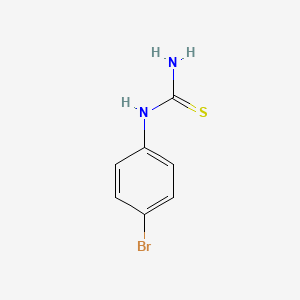

4-Bromophenylthiourea

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVQULNOKCOGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181055 | |

| Record name | N-p-Bromophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-30-2 | |

| Record name | N-(4-Bromophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-p-Bromophenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-p-Bromophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-P-BROMOPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NQV0N54T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Bromophenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromophenylthiourea, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and extensive characterization data. Furthermore, it explores the potential biological significance of this compound, particularly its role in inducing apoptosis in cancer cells through a proposed signaling pathway.

Synthesis of 4-Bromophenylthiourea

The synthesis of 4-Bromophenylthiourea is typically achieved through the reaction of 4-bromoaniline with a thiocyanate salt in an acidic medium. The following protocol outlines a common and effective method for its preparation.

Experimental Protocol: Synthesis

Materials:

-

4-bromoaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Glacial acetic acid

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in a minimal amount of ethanol.

-

To this solution, add a solution of ammonium thiocyanate (1.2 equivalents) dissolved in a mixture of glacial acetic acid and ethanol.

-

The reaction mixture is then heated to reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.

-

The resulting precipitate, 4-Bromophenylthiourea, is collected by vacuum filtration.

-

The crude product is washed thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

The product is then dried under vacuum to yield the final compound.

Purification: The crude 4-Bromophenylthiourea can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline solid.

Synthesis Workflow

Characterization of 4-Bromophenylthiourea

The identity and purity of the synthesized 4-Bromophenylthiourea are confirmed through various analytical techniques, including spectroscopic methods.

Physical Properties

| Property | Description |

| Appearance | White to slightly pale yellow-green powder or crystal[1] |

| Molecular Formula | C₇H₇BrN₂S |

| Molecular Weight | 231.11 g/mol |

| CAS Number | 2646-30-2 |

| Solubility | Insoluble in water[1] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The FTIR spectrum of 4-Bromophenylthiourea exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching vibrations |

| ~1600 | N-H bending vibrations |

| ~1500 | C-N stretching vibrations |

| ~1350 | C=S stretching vibration |

| ~820 | p-disubstituted benzene ring |

Note: The exact peak positions may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of 4-Bromophenylthiourea.

¹H NMR Spectral Data (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Singlet | 1H | -NH- (thiourea) |

| ~7.5 | Multiplet | 4H | Aromatic protons |

| ~7.4 | Singlet | 2H | -NH₂ (thiourea) |

¹³C NMR Spectral Data (DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=S (thiourea carbon) |

| ~138 | Aromatic C-N |

| ~131 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~118 | Aromatic C-Br |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Biological Activity and Proposed Signaling Pathway

Thiourea derivatives have garnered significant attention for their potential biological activities, including antibacterial and anticancer properties. The presence of the 4-bromophenyl moiety is often associated with enhanced cytotoxic effects in cancer cells.

Anticancer Activity: Proposed Mechanism

The anticancer activity of 4-Bromophenylthiourea is hypothesized to be mediated through the induction of apoptosis, a form of programmed cell death. A plausible mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn triggers a cascade of signaling events culminating in cell death.

ROS-Mediated Apoptotic Signaling Pathway

This proposed pathway suggests that 4-Bromophenylthiourea treatment leads to an increase in intracellular ROS levels. This oxidative stress disrupts mitochondrial function, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 4-Bromophenylthiourea. The straightforward synthetic protocol, coupled with comprehensive characterization data, offers a solid foundation for researchers working with this compound. The exploration of its potential biological activity, particularly the proposed ROS-mediated apoptotic pathway, highlights its promise as a scaffold for the development of novel therapeutic agents. Further investigation into its precise mechanism of action and its efficacy in various biological systems is warranted.

References

spectroscopic analysis of 4-Bromophenylthiourea (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Bromophenylthiourea, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this and related thiourea derivatives.

Introduction

4-Bromophenylthiourea is a halogenated aromatic thiourea derivative. The presence of the bromine atom, the phenyl ring, and the thiourea moiety gives rise to a unique spectroscopic signature that is crucial for its identification and characterization. Understanding these spectral features is paramount for confirming the molecular structure, assessing purity, and studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromophenylthiourea, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromophenylthiourea is expected to show distinct signals for the aromatic protons and the amine protons of the thiourea group. Due to the limited availability of a fully assigned spectrum for 4-Bromophenylthiourea in the public domain, the following data is based on the closely related structure, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, and general principles of NMR spectroscopy. The phenyl protons will exhibit a characteristic splitting pattern due to their coupling, while the NH and NH₂ protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for 4-Bromophenylthiourea

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 | Doublet | 2H | Aromatic CH (ortho to Br) |

| ~ 7.3 | Doublet | 2H | Aromatic CH (meta to Br) |

| ~ 9.5 (broad) | Singlet | 1H | Ar-NH |

| ~ 7.8 (broad) | Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms in the phenyl ring and the thiocarbonyl group. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 2: ¹³C NMR Data for 4-Bromophenylthiourea [1][2]

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 | C=S (Thiocarbonyl) |

| ~ 138 | Aromatic C-N |

| ~ 132 | Aromatic C-H (meta to Br) |

| ~ 125 | Aromatic C-H (ortho to Br) |

| ~ 118 | Aromatic C-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Bromophenylthiourea will be characterized by absorptions corresponding to N-H, C-N, C=S, and aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Bands for 4-Bromophenylthiourea

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Medium | N-H stretching (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1450 | Strong | Aromatic C=C stretching |

| ~ 1540 | Strong | N-H bending |

| ~ 1350 | Strong | C-N stretching |

| ~ 1100 | Medium | C=S stretching |

| ~ 820 | Strong | p-disubstituted benzene (C-H out-of-plane bend) |

| ~ 700 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 4-Bromophenylthiourea, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.

Based on GC-MS data, the following major fragments are observed.[3]

Table 4: Mass Spectrometry Data for 4-Bromophenylthiourea

| m/z | Relative Intensity | Assignment |

| 232 | High | [M+2]⁺ Molecular ion (with ⁸¹Br) |

| 230 | High | [M]⁺ Molecular ion (with ⁷⁹Br) |

| 173 | High | [M - NHCS]⁺ Fragment (with ⁸¹Br) |

| 171 | High | [M - NHCS]⁺ Fragment (with ⁷⁹Br) |

| 157 | Medium | [C₆H₄Br]⁺ Fragment (with ⁸¹Br) |

| 155 | Medium | [C₆H₄Br]⁺ Fragment (with ⁷⁹Br) |

| 92 | Medium | [C₆H₄NH₂]⁺ Fragment |

The fragmentation likely proceeds through the loss of the thiourea side chain. The mass fragmentation pattern of the related N-{[(4-bromophenyl)amino]carbonothioyl}benzamide also shows cleavage at the C-N and C-S bonds, supporting this proposed fragmentation.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-Bromophenylthiourea. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Bromophenylthiourea in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra with proton decoupling.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid 4-Bromophenylthiourea sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 4-Bromophenylthiourea in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

-

Ionize the sample using a high-energy electron beam.

-

Analyze the resulting ions using a mass analyzer.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4-Bromophenylthiourea.

Caption: Workflow for the spectroscopic analysis of 4-Bromophenylthiourea.

Conclusion

The spectroscopic analysis of 4-Bromophenylthiourea by NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. This guide serves as a valuable resource for researchers, providing the expected spectral data and standardized protocols necessary for the successful characterization of this important chemical entity.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Bromophenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Bromophenylthiourea, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for 4-Bromophenylthiourea is not publicly available in the searched literature, this guide leverages detailed crystallographic data from its close structural isomer, 1-(3-Bromophenyl)thiourea, to provide valuable insights into its expected structural characteristics. The experimental protocols for synthesis and characterization are also detailed, drawing from established methods for similar thiourea derivatives.

Molecular Structure and Properties

4-Bromophenylthiourea possesses the chemical formula C₇H₇BrN₂S.[1] Its structure consists of a bromophenyl group attached to a thiourea moiety. The presence of the bromine atom and the thiourea group makes it a candidate for various biological activities and a versatile building block in organic synthesis.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of arylthiourea derivatives, based on methodologies reported for structurally related compounds.

Synthesis of 4-Bromophenylthiourea

A common and effective method for the synthesis of arylthioureas is the reaction of the corresponding aniline with a thiocyanate salt in an acidic medium.

Materials:

-

4-Bromoaniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol or Ethyl Acetate for recrystallization

Procedure:

-

A solution of 4-bromoaniline in water and concentrated hydrochloric acid is prepared in a round-bottom flask.

-

An aqueous solution of potassium thiocyanate is added dropwise to the stirred solution of 4-bromoaniline hydrochloride.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water to remove any unreacted starting materials and inorganic salts.

-

The solid is then recrystallized from a suitable solvent, such as ethanol or ethyl acetate, to yield purified crystals of 4-Bromophenylthiourea.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for determining the precise molecular and crystal structure.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified 4-Bromophenylthiourea in an appropriate solvent (e.g., ethanol, ethyl acetate) at room temperature.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 298 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

The diffraction data is processed to obtain the unit cell parameters and intensity of reflections.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry

The following tables present the crystallographic data, selected bond lengths, and bond angles for the closely related isomer, 1-(3-Bromophenyl)thiourea , which serves as a valuable reference for understanding the structural parameters of 4-Bromophenylthiourea.[1]

Crystal Data and Structure Refinement for 1-(3-Bromophenyl)thiourea

| Parameter | Value |

| Empirical formula | C₇H₇BrN₂S |

| Formula weight | 231.12 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 5.5308(8) Å, α = 103.500(3)° |

| b = 8.5316(12) Å, β = 90.878(3)° | |

| c = 9.4249(14) Å, γ = 97.232(4)° | |

| Volume | 428.54(11) ų |

| Z | 2 |

| Density (calculated) | 1.791 Mg/m³ |

| Absorption coefficient | 4.974 mm⁻¹ |

| F(000) | 228 |

| Crystal size | 0.23 x 0.16 x 0.07 mm³ |

| Theta range for data collection | 2.61 to 24.99° |

| Final R indices [I>2sigma(I)] | R1 = 0.0241, wR2 = 0.0666 |

| R indices (all data) | R1 = 0.0263, wR2 = 0.0678 |

Data obtained from the crystallographic study of 1-(3-Bromophenyl)thiourea.[1]

Selected Bond Lengths (Å) for 1-(3-Bromophenyl)thiourea

| Bond | Length (Å) |

| Br1-C3 | 1.903(3) |

| S1-C7 | 1.684(3) |

| N1-C7 | 1.338(4) |

| N1-C1 | 1.424(4) |

| N2-C7 | 1.332(4) |

| C1-C6 | 1.385(4) |

| C1-C2 | 1.391(4) |

Data obtained from the crystallographic study of 1-(3-Bromophenyl)thiourea.[1]

Selected Bond Angles (°) for 1-(3-Bromophenyl)thiourea

| Angle | Degrees (°) |

| C7-N1-C1 | 126.1(2) |

| N2-C7-N1 | 117.8(3) |

| N2-C7-S1 | 122.1(2) |

| N1-C7-S1 | 120.1(2) |

| C6-C1-N1 | 119.5(3) |

| C2-C1-N1 | 120.2(3) |

| C4-C3-Br1 | 119.2(2) |

| C2-C3-Br1 | 119.1(2) |

Data obtained from the crystallographic study of 1-(3-Bromophenyl)thiourea.[1]

Molecular Visualization

The following diagram illustrates the molecular structure of 4-Bromophenylthiourea.

Caption: Molecular structure of 4-Bromophenylthiourea.

Logical Relationship of Experimental Workflow

The following diagram outlines the logical workflow from synthesis to structural analysis.

Caption: Experimental workflow for 4-Bromophenylthiourea.

References

The Ascending Profile of 4-Bromophenylthiourea Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective in medicinal chemistry. Within this landscape, thiourea derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities. Among these, 4-Bromophenylthiourea derivatives have garnered significant attention due to their promising antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties. The presence of the bromo-substituted phenyl ring is often associated with increased lipophilicity and potent biological effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel 4-Bromophenylthiourea derivatives, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Data Presentation: A Comparative Analysis of Biological Activities

The biological efficacy of novel 4-Bromophenylthiourea derivatives has been quantified across various assays. The following tables summarize the inhibitory concentrations (IC50) for anticancer and antioxidant activities, and the minimum inhibitory concentrations (MIC) for antimicrobial activities, providing a clear comparison of the potency of different derivatives.

Table 1: Anticancer Activity of 4-Bromophenylthiourea Derivatives (IC50 in µM)

| Derivative | Cell Line | IC50 (µM) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 | 10.5 | [1] |

| Diarylthiourea (compound 4) | MCF-7 | 338.33 | [2] |

| N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 | 38.0 | [3] |

| N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 | 40.6 | [3] |

| N-substituted thiourea derivative (DC27) | Human Lung Carcinoma | 2.5-12.9 | [4] |

Table 2: Antimicrobial Activity of 4-Bromophenylthiourea Derivatives (MIC in µg/mL)

| Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Fungi | MIC (µg/mL) | Reference |

| Thiourea derivative TD4 | MRSA, S. epidermidis, E. faecalis | 2-16 | E. coli, P. aeruginosa | >256 | - | - | [5] |

| 2-amino-4-(4-bromo-phenyl thiazole) derivative (8f) | Moderate activity | - | - | - | C. albicans | Slight activity | [6] |

| N-(4-(4-bromophenyl) thiazol-2-yl) derivatives | Gram-positive bacteria | 10–25 (µM) | - | - | - | - | [3] |

Table 3: Antioxidant Activity of a Thiourea Derivative (IC50)

| Derivative | Assay | IC50 | Reference |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL |

Experimental Protocols: Detailed Methodologies

To ensure reproducibility and facilitate further research, this section provides detailed protocols for the key experiments cited in the evaluation of 4-Bromophenylthiourea derivatives.

Synthesis of 1-(4-Bromophenyl)-3-(aryl)thiourea Derivatives

A common synthetic route involves the reaction of a substituted aniline with an isothiocyanate. For example, to synthesize 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea:

-

A solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in acetone (50 ml).

-

The reaction mixture is refluxed for 30 minutes.

-

After cooling to room temperature, a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml) is added.

-

The resulting mixture is refluxed for 1.5 hours.

-

The reaction mixture is then poured into five times its volume of cold water, leading to the precipitation of the thiourea derivative.

-

The product is collected by filtration and can be recrystallized from a suitable solvent like ethyl acetate to yield the pure compound.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-Bromophenylthiourea derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

-

Media Preparation: Prepare Mueller-Hinton agar (MHA) and Mueller-Hinton broth (MHB).

-

Inoculum Preparation: Grow the test bacteria in MHB and adjust the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the bacterial suspension onto the surface of the MHA plates.

-

Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the 4-Bromophenylthiourea derivative solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control (negative control) and a standard antibiotic (positive control) should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of various concentrations of the 4-Bromophenylthiourea derivative solution.

-

Initiation of Reaction: Add an equal volume of the DPPH working solution to each well/cuvette and mix thoroughly. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the plate/cuvettes in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined from a plot of scavenging activity against compound concentration.

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Caption: General workflow for the synthesis and biological screening of 4-Bromophenylthiourea derivatives.

Signaling Pathways

Caption: Apoptosis signaling pathways potentially activated by 4-Bromophenylthiourea derivatives.

Caption: Inhibition of the EGFR signaling pathway by 4-Bromophenylthiourea derivatives.

Conclusion

Novel 4-Bromophenylthiourea derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy against various cancer cell lines and microbial pathogens, coupled with their antioxidant properties, underscores the value of this chemical scaffold. The structure-activity relationship studies suggest that the nature and position of substituents on the aryl ring play a crucial role in modulating the biological activity. Further investigation into the precise molecular mechanisms, including the identification of specific protein targets and the elucidation of detailed signaling cascades, will be instrumental in optimizing the design of next-generation 4-Bromophenylthiourea-based drugs with improved potency and selectivity. The experimental protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential roles of ERK and Akt pathways in regulation of EGFR-mediated signaling and motility in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostate apoptosis response 4 (Par-4), a novel substrate of caspase-3 during apoptosis activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of 4-Bromophenylthiourea Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a cornerstone of drug discovery, aimed at combating the deleterious effects of oxidative stress implicated in a myriad of human diseases. Among the diverse chemical scaffolds explored, thiourea derivatives, and specifically 4-bromophenylthiourea analogs, have emerged as a promising class of molecules with significant antioxidant potential. This technical guide provides an in-depth analysis of the antioxidant capacity of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying signaling pathways.

Core Concepts: Antioxidant Action of Thiourea Derivatives

Thiourea and its analogs exert their antioxidant effects primarily through their ability to scavenge free radicals. The presence of the thiocarbonyl group and the adjacent N-H protons are crucial for this activity. The mechanism often involves the donation of a hydrogen atom from the N-H group to a radical, thereby neutralizing it. The resulting thiourea radical is stabilized by resonance.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of 4-bromophenylthiourea analogs is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in the assay, is a common metric for comparison. A lower IC50 value indicates greater antioxidant potency.

The following table summarizes the reported antioxidant activities of a synthesized 4-bromophenylthiourea analog in two common assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| 4-[3-(4-Bromophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | >100 | >100 |

Note: The available literature indicates that for the specifically named compound, the IC50 values were greater than the highest tested concentration (100 µM), suggesting moderate to low activity under the specific assay conditions used in that study. Further research on a wider range of analogs is necessary to establish a comprehensive structure-activity relationship.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following sections detail the methodologies for the most commonly employed assays in the evaluation of 4-bromophenylthiourea analogs.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

-

Test compounds (4-bromophenylthiourea analogs) dissolved in a suitable solvent (e.g., DMSO, methanol)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

Procedure:

-

Prepare a stock solution of the DPPH radical in methanol or ethanol and protect it from light. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Prepare serial dilutions of the test compounds and the standard antioxidant in the same solvent.

-

In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.

Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Test compounds dissolved in a suitable solvent

-

Standard antioxidant (e.g., Trolox)

-

Ethanol or phosphate-buffered saline (PBS)

Procedure:

-

Generate the ABTS•+ radical cation by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compounds and the standard antioxidant.

-

Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

-

The antioxidant capacity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Reagents:

-

FRAP reagent:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Prepare the working FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio and warming to 37°C.

-

-

Test compounds dissolved in a suitable solvent

-

Ferrous sulfate (FeSO₄) solution for the standard curve

Procedure:

-

Prepare a series of ferrous sulfate standards of known concentrations.

-

Add a small volume of the test compound, standard, or blank (solvent) to a tube or well of a microplate.

-

Add a larger volume of the pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using the ferrous sulfate solutions. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or per mole of the compound.

Signaling Pathways and Experimental Workflows

The antioxidant effects of many compounds, including thiourea derivatives, are not solely due to direct radical scavenging but can also be mediated through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2-Keap1 Signaling Pathway

A key pathway implicated in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species.

Caption: The Nrf2-Keap1 signaling pathway for cellular antioxidant response.

General Experimental Workflow for Antioxidant Screening

The process of evaluating the antioxidant potential of novel 4-bromophenylthiourea analogs typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: A typical experimental workflow for antioxidant screening.

Conclusion

4-Bromophenylthiourea analogs represent a class of compounds with potential for development as antioxidant agents. This guide has provided a framework for understanding and evaluating their antioxidant capacity, from standardized in vitro assays to the investigation of underlying cellular mechanisms. The provided data, while currently limited for this specific subclass, underscores the importance of continued research to synthesize and screen a wider array of analogs to establish robust structure-activity relationships. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field, facilitating standardized and comprehensive investigations into the antioxidant potential of these and other novel chemical entities. Future studies should aim to expand the quantitative data on a diverse set of 4-bromophenylthiourea analogs and further elucidate their interactions with key antioxidant signaling pathways.

Synthesis of 4-Bromophenylthiourea: A Technical Guide for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromophenylthiourea, a compound of interest in anticancer research. It details the synthetic protocols, methodologies for evaluating its anticancer activity, and explores the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Synthesis of 4-Bromophenylthiourea

The synthesis of 4-Bromophenylthiourea can be achieved through a reliable and straightforward method involving the reaction of 4-bromophenyl isothiocyanate with ammonia. The isothiocyanate precursor is commercially available or can be synthesized from 4-bromoaniline.

Experimental Protocol: Synthesis of 4-Bromophenylthiourea

This protocol outlines the synthesis of 4-Bromophenylthiourea from 4-bromophenyl isothiocyanate.

Materials:

-

4-Bromophenyl isothiocyanate

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Glass rod

-

Melting point apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromophenyl isothiocyanate in ethanol.

-

Slowly add an excess (approximately 2-3 equivalents) of concentrated aqueous ammonia to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of 4-Bromophenylthiourea will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water to remove any unreacted ammonia and salts.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain pure 4-Bromophenylthiourea.

-

Dry the purified crystals under vacuum.

-

Determine the melting point and characterize the compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Safety Precautions: 4-Bromophenyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Synthesis Workflow

Caption: Synthesis workflow for 4-Bromophenylthiourea.

Anticancer Activity of Phenylthiourea Derivatives

While specific IC50 values for the parent 4-Bromophenylthiourea are not extensively reported in the readily available literature, numerous studies have demonstrated the potent anticancer activities of its derivatives against a variety of cancer cell lines. The data presented below is for structurally related phenylthiourea compounds, which provides a strong rationale for the investigation of 4-Bromophenylthiourea as a potential anticancer agent.

Table 1: In Vitro Anticancer Activity of Phenylthiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxyphenyl)thiourea | MCF-7 (Breast) | Not specified (inhibits EGFR and HER-2) | [1] |

| N-benzoyl-N'-phenylthiourea | T47D (Breast) | Stronger than hydroxyurea | [1] |

| Cu(II) complex with 4-bromophenylthiourea moiety | SW480 (Colon) | 4-19 | [2] |

| Cu(II) complex with 4-bromophenylthiourea moiety | PC3 (Prostate) | 4-19 | [2] |

| Thiourea derivatives bearing a benzodioxole moiety | HCT116 (Colon) | 1.11 - 7.0 | [3] |

| Thiourea derivatives bearing a benzodioxole moiety | HepG2 (Liver) | 1.74 | [3] |

| Thiourea derivatives bearing a benzodioxole moiety | MCF-7 (Breast) | 7.0 | [3] |

Note: The data above is for derivatives and complexes containing the phenylthiourea scaffold and is intended to be illustrative of the potential of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

4-Bromophenylthiourea stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Bromophenylthiourea from the stock solution in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Signaling Pathway: ROS-Mediated Apoptosis

Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A plausible mechanism of action for 4-Bromophenylthiourea involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the subsequent activation of the intrinsic apoptotic pathway.

This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Caption: Proposed ROS-mediated apoptotic pathway.

Conclusion

4-Bromophenylthiourea represents a promising scaffold for the development of novel anticancer agents. This technical guide provides a foundational framework for its synthesis and biological evaluation. The straightforward synthetic route and the known anticancer potential of related phenylthiourea derivatives warrant further investigation into the specific cytotoxic effects and mechanisms of action of 4-Bromophenylthiourea against a broader panel of cancer cell lines. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to advance its potential as a therapeutic candidate.

References

- 1. jppres.com [jppres.com]

- 2. Structure and anticancer activity of Cu(II) complexes with (bromophenyl)thiourea moiety attached to the polycyclic imide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Antimicrobial Potential: A Technical Guide to 4-Bromophenylthiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide delves into the antibacterial and antifungal properties of a specific subset: 4-Bromophenylthiourea compounds. This document provides a comprehensive overview of their antimicrobial efficacy, details the experimental protocols for their evaluation, and visually represents key experimental workflows and potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial potency of 4-Bromophenylthiourea derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below.

Antibacterial Activity

A series of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives, which incorporate the 4-bromophenyl moiety, were synthesized and evaluated for their in vitro antimicrobial activity using the turbidimetric method. The results revealed promising activity against both Gram-positive and Gram-negative bacteria when compared to the standard drug norfloxacin.[1]

| Compound ID | Target Organism | MIC (µM)[1] |

| p2 | Staphylococcus aureus | 16.1 |

| Escherichia coli | 16.1 | |

| p4 | Bacillus subtilis | 28.8 |

| Norfloxacin (Standard) | Staphylococcus aureus | - |

| Escherichia coli | - | |

| Bacillus subtilis | - |

In a separate study, a thiourea derivative, TD4, demonstrated potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

| Compound ID | Target Organism | MIC (µg/mL)[2] |

| TD4 | MRSA (ATCC 43300) | 8 |

| Vancomycin-intermediate-resistant S. aureus Mu50 | 4 | |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 | |

| Enterococcus faecalis (ATCC 29212) | 4 | |

| Hospital-acquired clinical MRSA strains | 8–16 |

Antifungal Activity

The aforementioned 4-(4-bromophenyl)-thiazol-2-amine derivatives also exhibited significant antifungal activity against pathogenic fungal strains, with potency comparable to the standard drug fluconazole.[1]

| Compound ID | Target Organism | MIC (µM)[1] |

| p3 | Aspergillus niger | 16.2 |

| p6 | Candida albicans | 15.3 |

| Fluconazole (Standard) | Aspergillus niger | - |

| Candida albicans | - |

Another study on new [2-amino-4-(4-bromophenyl)-1,3-thiazole] derivatives, synthesized from p-bromophenacyl bromide and thiourea, showed distinguished antifungal activity against Candida albicans and Candida glabrata.[3]

Experimental Protocols

The following sections detail the methodologies employed for the evaluation of the antimicrobial and antifungal activities of 4-Bromophenylthiourea compounds.

Synthesis of 4-(4-Bromophenyl) Thiazol-2-amine Derivatives

The synthesis involves a two-step process:

-

Intermediate Synthesis: p-bromoacetophenone and thiourea are reacted in the presence of iodine as a catalyst to yield 4-(4-bromophenyl) thiazol-2-amine.[1]

-

Target Compound Synthesis: The intermediate is then reacted with various aromatic aldehydes to produce the final target derivatives.[1]

In Vitro Antimicrobial Activity Assessment

The antimicrobial potential of the synthesized molecules was determined using the turbidimetric method (tube dilution method).[1]

-

Bacterial and Fungal Strains:

-

Standard Drugs: Norfloxacin (antibacterial) and fluconazole (antifungal) were used as positive controls.[1]

-

Procedure: The minimum inhibitory concentration (MIC) was determined by the tube dilution method.

Agar Well Diffusion Method

This method was used to screen newly synthesized quinoline derivatives containing a 2-(4-bromophenyl) moiety for their preliminary antibacterial and antifungal activity.[4]

-

Microbial Strains: S. aureus (Gram-positive), E. coli (Gram-negative), C. albicans, and A. niger.[4]

-

Procedure:

-

Wells are made in the agar plates.

-

The wells are filled with the test compounds.

-

The plates are incubated.

-

The diameter of the inhibition zone around each well is measured.[4]

-

Visualizing the Science: Workflows and Pathways

To better illustrate the processes involved in the study of 4-Bromophenylthiourea compounds, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis and antimicrobial evaluation of 4-Bromophenylthiourea derivatives.

Proposed Mechanism of Action

Thiourea and its derivatives are known to interfere with various biological processes.[5] While the specific mechanism for 4-Bromophenylthiourea compounds is still under detailed investigation, the general proposed mechanisms for thiourea derivatives against microbial cells include:

-

Enzyme Inhibition: Thiourea derivatives can inhibit crucial enzymes. For instance, they are known to inhibit thyroid peroxidase, and similar inhibitory actions against microbial enzymes are plausible.[5]

-

Disruption of Cell Wall Biosynthesis: The inhibitory mechanism of some thiourea derivatives against fungi is thought to be based on their ability to disrupt fungal cell wall biosynthesis.[6]

-

Interference with Quorum Sensing: Antimicrobial properties of thiourea derivatives are also associated with their ability to interfere with quorum sensing, a mechanism microorganisms use to coordinate collective behaviors.[6]

-

DNA Gyrase and Topoisomerase IV Inhibition: Some thiourea derivatives have been shown to act as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7][8]

Caption: Proposed mechanisms of antimicrobial action for thiourea derivatives.

This technical guide provides a consolidated resource for understanding the current state of research into the antibacterial and antifungal properties of 4-Bromophenylthiourea compounds. The presented data and methodologies offer a foundation for further investigation and development of this promising class of antimicrobial agents.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of N-aryl-N'-substituted Thioureas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the tautomeric forms of N-aryl-N'-substituted thioureas, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the structural aspects, experimental characterization, and synthetic methodologies related to their thione-thiol tautomerism.

Introduction to Tautomerism in N-aryl-N'-substituted Thioureas

N-aryl-N'-substituted thioureas are a versatile class of organic compounds that exhibit thione-thiol tautomerism, an equilibrium between two constitutional isomers that readily interconvert. This phenomenon involves the migration of a proton between the sulfur and nitrogen atoms of the thiourea backbone. The two tautomeric forms are the thione (amide) form and the thioenol (imidic acid) form.

The position of this equilibrium is crucial as it can significantly influence the compound's chemical reactivity, biological activity, and physicochemical properties. In the solid state and in most common solvents, N-aryl-N'-substituted thioureas predominantly exist in the more stable thione form. This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the overall electronic stabilization of the thione tautomer.

Structural Elucidation of Tautomeric Forms

The definitive characterization of the tautomeric forms of N-aryl-N'-substituted thioureas relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomerism. In the thione form, the N-H protons typically appear as broad singlets in the ¹H NMR spectrum. The chemical shift of the thiocarbonyl carbon (C=S) in the ¹³C NMR spectrum is a key indicator, usually resonating in the range of 175-185 ppm. The presence of the thioenol form would be indicated by the appearance of a signal for the S-H proton and a downfield shift of the carbon atom double-bonded to the nitrogen atoms.

Infrared (IR) Spectroscopy: The IR spectrum of the thione form is characterized by a strong absorption band corresponding to the N-H stretching vibration, typically in the range of 3100-3400 cm⁻¹. The C=S stretching vibration is usually observed in the region of 1300-1400 cm⁻¹. The presence of the thioenol form would be indicated by the appearance of an S-H stretching band around 2500 cm⁻¹ and a C=N stretching band around 1600-1650 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used to study the tautomeric equilibrium. The thione form of thiourea and its derivatives typically exhibits absorption maxima around 230-240 nm, corresponding to the π → π* transition of the C=S group[1]. Changes in the absorption spectrum upon varying solvent polarity or pH can provide insights into the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence for the predominant tautomeric form in the solid state. Studies on various N-aryl-N'-substituted thioureas have consistently shown that these compounds crystallize in the thione form. Key structural parameters obtained from X-ray analysis, such as bond lengths, confirm the presence of a C=S double bond and C-N single bonds within the thiourea moiety.

Quantitative Analysis of Tautomeric Equilibrium

While the thione form is known to be the major tautomer, quantifying the equilibrium between the thione and thioenol forms (KT = [thiol]/[thione]) is essential for a complete understanding of their chemistry. The negative logarithm of this constant, pKT, is often used to express the equilibrium position. A higher pKT value indicates a greater predominance of the thione form.

Direct experimental determination of KT for N-aryl-N'-substituted thioureas is challenging due to the very low concentration of the thioenol tautomer under normal conditions. However, computational methods and specialized spectroscopic techniques can provide estimates. For thiourea itself, a pKT value of approximately 11.0 has been reported, indicating a strong preference for the thione form[2].

Table 1: Spectroscopic Data for the Predominant Thione Form of Representative N-aryl-N'-substituted Thioureas

| Compound | ¹H NMR (δ, ppm) N-H | ¹³C NMR (δ, ppm) C=S | IR (cm⁻¹) N-H Stretch | IR (cm⁻¹) C=S Stretch | Reference |

| N,N′-bis[2-(dimethylamino)phenyl]thiourea | 8.82 | 178.66 | 3165 | ~1362 | |

| N,N′-bis[2-(diethylamino)phenyl]thiourea | 9.14 | 176.68 | 3226 | ~1370 | |

| N-benzoyl-N′-(4′-cyanophenyl)thiourea | 12.70, 11.69 | 179.8 | 3229 | ~834 | |

| N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea | 12.47, 12.04 | 179.4 | 3212 | ~854 |

Table 2: X-ray Crystallographic Data for the Thione Form of a Representative N-aryl-N'-substituted Thiourea

| Compound | C=S Bond Length (Å) | C-N Bond Lengths (Å) | Reference |

| N,N′-bis[2-(dimethylamino)phenyl]thiourea | 1.6879 | 1.3396, 1.3621 |

Experimental Protocols

General Synthesis of N-aryl-N'-substituted Thioureas

A common and efficient method for the synthesis of N-aryl-N'-substituted thioureas involves the reaction of an aryl isothiocyanate with a primary or secondary amine.

Materials:

-

Aryl isothiocyanate (1.0 eq)

-

Substituted amine (1.0 eq)

-

Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane (DCM))

Procedure:

-

Dissolve the substituted amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add the aryl isothiocyanate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the time specified by the specific protocol (typically ranging from a few hours to overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) to afford the pure N-aryl-N'-substituted thiourea.

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified thiourea derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (TMS) can be added.

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals, paying close attention to the chemical shifts and multiplicities of the N-H and aromatic protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shift of the thiocarbonyl carbon (C=S).

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

X-ray Crystallographic Analysis

Crystal Growth:

-

Grow single crystals of the thiourea derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares on F².

Visualizations

Caption: Thione-thiol tautomeric equilibrium in N-aryl-N'-substituted thioureas.

Caption: Experimental workflow for the synthesis and characterization of N-aryl-N'-substituted thioureas.

Conclusion

The tautomeric landscape of N-aryl-N'-substituted thioureas is dominated by the thione form. This preference is consistently supported by a wealth of spectroscopic and crystallographic data. While quantitative determination of the tautomeric equilibrium remains an area for further investigation, the established characterization methods provide a robust framework for confirming the predominant tautomer. A thorough understanding of the tautomeric behavior of these compounds is paramount for the rational design of new therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromophenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromophenylthiourea, a compound of interest in medicinal chemistry and materials science.[1] Given the limited availability of specific quantitative data for this compound, this document outlines established methodologies for determining these critical parameters, drawing upon protocols for structurally similar compounds. This guide is intended to equip researchers with the necessary information to design and execute robust experimental plans for the evaluation of 4-Bromophenylthiourea.

Solubility Profile

Experimental Protocol for Solubility Determination (Static Gravimetric Method)

The following protocol, adapted from established methods for determining the solubility of thiourea and its derivatives, can be employed to quantitatively assess the solubility of 4-Bromophenylthiourea in various solvents at different temperatures.[4][5]

Objective: To determine the mole fraction solubility of 4-Bromophenylthiourea in a selection of mono-solvents and solvent mixtures across a defined temperature range.

Apparatus:

-

Jacketed crystallizer

-

Thermostatic water bath

-

Magnetic stirrer

-

Analytical balance (±0.0001 g)

-

Mercury thermometer or calibrated digital thermometer

-

Syringe with a membrane filter (e.g., 0.45 µm PTFE)

-

Petri dishes or weighing bottles

-

Drying oven

Procedure:

-

Preparation: Add a known mass of the selected solvent to the jacketed crystallizer. The temperature of the crystallizer is maintained by the thermostatic water bath.

-

Equilibration: Add an excess amount of 4-Bromophenylthiourea to the solvent to create a saturated solution. Stir the mixture continuously with a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure solid-liquid equilibrium is reached at a constant temperature.

-

Settling: Cease stirring and allow the solution to settle for at least 2 hours to ensure that any undissolved solid particles sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a membrane filter to prevent the transfer of solid particles.

-

Weighing: Immediately weigh the syringe containing the saturated solution to determine the mass of the solution.

-

Solvent Evaporation: Transfer the solution from the syringe to a pre-weighed Petri dish. Place the Petri dish in a drying oven at a suitable temperature (e.g., 50-60°C) until the solvent has completely evaporated, and a constant weight of the residual solid (4-Bromophenylthiourea) is achieved.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ = mass of the dissolved 4-Bromophenylthiourea (solute)

-

M₁ = molar mass of 4-Bromophenylthiourea (231.12 g/mol )[6]

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

-

-

Temperature Variation: Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.

Data Presentation: Solubility

The experimentally determined solubility data should be organized into a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data of 4-Bromophenylthiourea at 298.15 K (25 °C)

| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 80.1 | Insoluble[2] | - |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.6 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Dichloromethane | 8.93 | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined |

| Dimethyl sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

Note: This table presents a template for data organization. The values need to be determined experimentally.

Stability Profile

The chemical stability of 4-Bromophenylthiourea is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Safety Data Sheets indicate that the compound is stable under normal conditions.[7] However, for drug development purposes, a comprehensive stability assessment under various stress conditions is mandatory.

Experimental Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify 4-Bromophenylthiourea from its potential degradation products.[8][9][10][11][12] The following protocol outlines the steps for developing such a method and performing forced degradation studies.

Objective: To develop a validated stability-indicating HPLC method for the quantification of 4-Bromophenylthiourea and to identify its degradation products under various stress conditions.

2.1.1. HPLC Method Development

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-